molecular formula C24H21FN4O4S B299281 N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Katalognummer B299281
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: VWMYHXQGSFNQOC-JVWAILMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Wirkmechanismus

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide acts as a non-competitive inhibitor of CFTR channels, binding to a site on the channel protein outside of the pore region. It has been proposed to stabilize the closed state of the channel and prevent its opening in response to stimuli such as cAMP and ATP. This leads to a decrease in chloride secretion and an increase in sodium absorption, which can contribute to the pathogenesis of CF.
Biochemical and Physiological Effects:
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include inhibition of CFTR-mediated chloride secretion, increase in sodium absorption, reduction in mucus production and inflammation, and improvement in airway surface liquid volume and pH. These effects can have therapeutic implications for CF and related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has several advantages as a research tool, including its specificity for CFTR channels, its ability to mimic CFTR mutations, and its well-characterized mechanism of action. However, it also has some limitations, such as its potential off-target effects, its variable potency across different cell types and species, and its limited solubility and stability in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide and related compounds. These include:
- Optimization of the chemical structure and pharmacokinetic properties of N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide to improve its potency, selectivity, solubility, and stability.
- Development of novel CFTR inhibitors that target different sites on the channel protein and have different mechanisms of action.
- Exploration of the therapeutic potential of CFTR inhibitors in other diseases besides CF, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer.
- Investigation of the role of CFTR channels in non-epithelial tissues and their potential modulation by CFTR inhibitors.
- Integration of CFTR inhibitors with other therapeutic approaches, such as gene therapy, small molecule correctors and potentiators, and anti-inflammatory agents, to achieve synergistic effects in treating CF and related diseases.

Synthesemethoden

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the formation of a hydrazone intermediate, which is then reacted with a sulfonamide derivative to give the final product. The purity and yield of the product can be optimized by careful purification and characterization techniques.

Wissenschaftliche Forschungsanwendungen

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has been widely used as a research tool to study the physiological and pathological functions of CFTR channels. It has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. This inhibition can be used to mimic the effects of CFTR mutations and to study the underlying mechanisms of CF and related diseases.

Eigenschaften

Produktname

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Molekularformel

C24H21FN4O4S

Molekulargewicht

480.5 g/mol

IUPAC-Name

N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H21FN4O4S/c1-18-6-12-21(13-7-18)34(31,32)29(23-5-3-2-4-22(23)25)17-24(30)28-27-16-19-8-10-20(11-9-19)33-15-14-26/h2-13,16H,15,17H2,1H3,(H,28,30)/b27-16+

InChI-Schlüssel

VWMYHXQGSFNQOC-JVWAILMASA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.